Patented Synthetic Route Specificity – Ethyl Ester as the Designated Intermediate (4)
The US patent application 20180334449 describes the base-mediated hydrolysis of '4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid ethylester (4)' as the mandatory step to unlock the carboxylic acid coupling partner for Nilotinib assembly [1]. The corresponding methyl ester (CAS 917392-54-2) and free acid (CAS 641569-94-0) are not disclosed as intermediates in this route.
| Evidence Dimension | Designated intermediate in patented Nilotinib synthesis pathway |
|---|---|
| Target Compound Data | Explicitly named as intermediate (4) in the patent sequence |
| Comparator Or Baseline | Methyl ester (CAS 917392-54-2): not mentioned in the patent; Free acid (CAS 641569-94-0): not mentioned as intermediate |
| Quantified Difference | Qualitative binary inclusion/exclusion; the ethyl ester is the only ester intermediate described in the patent |
| Conditions | Review of US 20180334449 patent disclosure |
Why This Matters
For manufacturers developing generic Nilotinib under this patent pathway, the ethyl ester is the sole valid intermediate; substitution would require a separate route qualification and regulatory filing.
- [1] US Patent Application 20180334449. Process for the preparation of pure Nilotinib and its salt. Justia Patents. View Source
